tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate
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Overview
Description
tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate is a complex organic compound with a unique structure that includes a furo[3,4-c]pyrrole core
Preparation Methods
The synthesis of tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate typically involves multiple steps. One common synthetic route includes the condensation of a suitable pyrrole derivative with a furan derivative under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.
Major Products: The major products formed depend on the specific reagents and conditions used in the reactions
Scientific Research Applications
tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate can be compared with similar compounds such as:
tert-butyl (3aR,6aS)-2-benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate: This compound has a similar core structure but with different substituents, leading to different chemical and biological properties.
tert-butyl (3aR,5r,6aS)-5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate: This compound also shares a similar core but has a hydroxyl group, which affects its reactivity and applications.
Properties
CAS No. |
441298-22-2 |
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Molecular Formula |
C11H15NO5 |
Molecular Weight |
241.24 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-1,3-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-4-6-7(5-12)9(14)16-8(6)13/h6-7H,4-5H2,1-3H3/t6-,7+ |
InChI Key |
BFTGLMSXAPGFBR-KNVOCYPGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C(=O)OC2=O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C(=O)OC2=O |
Origin of Product |
United States |
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